![molecular formula C15H20N2O3S B5554392 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)
1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives typically involves multi-component condensation reactions, employing catalysts to enhance efficiency and selectivity. A relevant example is the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives, showcasing a method that might be adaptable for synthesizing complex imidazoles under green, simple, and efficient conditions (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of imidazole derivatives can be conducted through X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. The crystal structure of related compounds, such as tetrazole derivatives, has been determined, revealing information about the planarity of the tetrazole rings and the spatial orientation of aryl rings, which could provide a basis for understanding the structural aspects of 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Imidazole derivatives engage in various chemical reactions, reflecting their reactivity and functional versatility. For instance, the reaction pathways leading to the formation of pyranopyrazoles using imidazole as a catalyst highlight the reactivity of imidazole derivatives in multi-component reactions, which may apply to the synthesis and functionalization of 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole (Siddekha et al., 2011).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as melting point, solubility, and crystallinity, can significantly influence their applicability in various fields. Studies on compounds like 2,5-dilithiated N-protected imidazoles provide insights into the impact of substituents on the physical properties of imidazole derivatives, which can be crucial for designing compounds with desired physical characteristics (Chadwick & Ngochindo, 1984).
Chemical Properties Analysis
The chemical properties of 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole, such as acidity/basicity, reactivity towards electrophiles/nucleophiles, and its behavior in various chemical environments, are essential for its application in synthesis and medicinal chemistry. The study of dilithiation of N-protected imidazoles, leading to disubstituted derivatives, sheds light on the reactivity patterns and chemical transformations possible for imidazole derivatives, providing a foundation for understanding the chemical behavior of complex imidazole compounds (Chadwick & Ngochindo, 1984).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The synthesis and application of imidazole derivatives in organic chemistry are significant due to their versatile role as catalysts and building blocks for more complex molecules. For instance, the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate showcases the use of imidazole derivatives as catalysts in the synthesis of pyrazole derivatives, which are important in pharmaceutical chemistry (Moosavi-Zare et al., 2013).
Medicinal Chemistry and Drug Discovery
Imidazole derivatives are key structures in the development of new medicinal agents. The investigation of arenesulfonyl-2-imidazolidinones as potent carbonic anhydrase inhibitors highlights the therapeutic potential of imidazole-based compounds. These studies show the effectiveness of these compounds in inhibiting enzymes that are targets for treating conditions such as glaucoma, epilepsy, and mountain sickness (Abdel-Aziz et al., 2015).
Drug Efficacy and Validation
In the realm of drug efficacy and validation, novel pyrazoles derived from imidazole scaffolds have been synthesized and assessed for their biological activities. These studies involve in silico, in vitro, and cytotoxicity validations to determine the potential of these compounds as drugs, particularly focusing on their antioxidant, anti-breast cancer, and anti-inflammatory properties. This underscores the critical role of imidazole derivatives in the discovery and development of new therapeutic agents (Thangarasu et al., 2019).
Environmental and Material Sciences
Imidazole derivatives also find applications in environmental science and materials engineering. For example, the study on corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid demonstrates the utility of imidazole derivatives in protecting metals from corrosion, highlighting their importance in industrial applications (Ammal et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)13-9-15(14(20-5)8-11(13)3)21(18,19)17-7-6-16-12(17)4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRUJCZHRBOLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CN=C2C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)
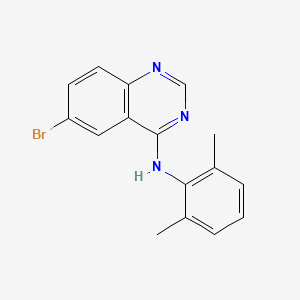
![isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)
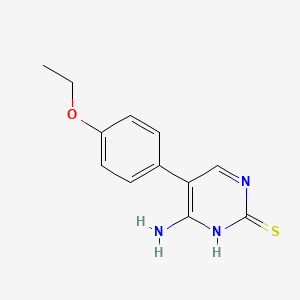
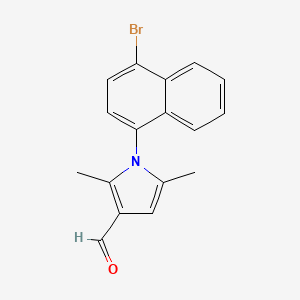
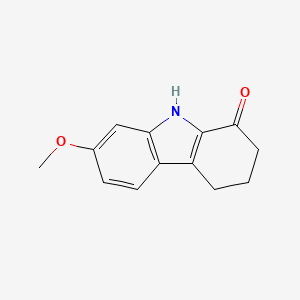
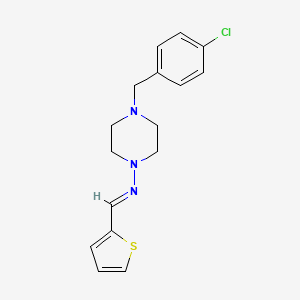
![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)
![2,2,2-trifluoro-1-(2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)ethanone](/img/structure/B5554393.png)
![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)